N-[(2E)-3-ethyl-4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline
Description
This compound belongs to the class of thiazol-2(3H)-ylidene aniline derivatives, characterized by a thiazole core substituted with an ethyl group at position 3 and a 3-(morpholin-4-ylsulfonyl)phenyl group at position 2. The (2E)-stereochemistry distinguishes it from Z-isomers, which may exhibit divergent physicochemical and biological properties.
Properties
Molecular Formula |
C21H23N3O3S2 |
|---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
3-ethyl-4-(3-morpholin-4-ylsulfonylphenyl)-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C21H23N3O3S2/c1-2-24-20(16-28-21(24)22-18-8-4-3-5-9-18)17-7-6-10-19(15-17)29(25,26)23-11-13-27-14-12-23/h3-10,15-16H,2,11-14H2,1H3 |
InChI Key |
JACBJHYEMMSUIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Starting Materials : Ethylamine, 3-bromophenylacetic acid, and thiourea.
-
Catalyst : Pd(OAc)₂ with L18 (dialkylbiarylphosphine ligand) enhances coupling efficiency.
-
Solvent System : A mixture of 1,4-dioxane and water (3:1) improves yield by 20–30% compared to anhydrous conditions.
-
Temperature : 80–100°C for 12–18 hours achieves >85% conversion.
Table 1: Thiazole Formation Yields Under Varied Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/L18 | 1,4-Dioxane/H₂O | 80 | 88 |
| CuI | DMF | 100 | 62 |
| None | Ethanol | Reflux | 45 |
The use of Pd catalysts with bidentate ligands minimizes side products like 3-ethyl-4-phenyl-1,3-thiazol-2(3H)-imine , a common byproduct in copper-mediated reactions.
Introduction of the morpholin-4-ylsulfonyl group at the 3-position of the phenyl ring proceeds via a two-step sequence: sulfonation followed by morpholine coupling .
Sulfonation Protocol
Morpholine Coupling
-
Conditions : The sulfonic acid reacts with morpholine in the presence of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine).
-
Yield : 70–75% after column chromatography (SiO₂, hexane/ethyl acetate 4:1).
N-Arylation with Aniline
The final step involves coupling the sulfonated thiazole with aniline via Pd-catalyzed C–N cross-coupling .
Palladium-Catalyzed Coupling
Table 2: Ligand Screening for N-Arylation
| Ligand | Pd Source | Conversion (%) | Selectivity (Monoarylation:Diarylation) |
|---|---|---|---|
| L23 | Pd₂(dba)₃ | 95 | 19:1 |
| L18 | Pd(OAc)₂ | 88 | 10:1 |
| L1 | Pd(PPh₃)₄ | 65 | 4:1 |
The L23 ligand system suppresses undesired dimerization, critical for maintaining the E-configuration of the imine bond.
Purification and Characterization
-
Chromatography : Silica gel chromatography (hexane/EtOAc gradient) removes unreacted aniline and Pd residues.
-
Crystallization : Recrystallization from ethanol/water (9:1) yields analytically pure product (mp 148–150°C).
-
Spectroscopic Data :
Alternative Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-ethyl-4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-[(2E)-3-ethyl-4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2E)-3-ethyl-4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Structural Analogues of Thiazol-2(3H)-ylidene Anilines
Substituent Variations on the Thiazole Ring
- Compound A : (2Z)-4-[3-(1-Azepanylsulfonyl)phenyl]-3-(2-methoxyethyl)-N-phenyl-1,3-thiazol-2(3H)-imine
- Key Differences :
- Substituent : 2-Methoxyethyl at position 3 (vs. ethyl in the target compound).
- Sulfonyl Group : Azepane (7-membered ring) replaces morpholine.
- Stereochemistry: Z-configuration. The methoxyethyl group may enhance hydrophilicity compared to ethyl .
Compound B : N-[(2Z)-3-[2-(morpholin-4-yl)ethyl]-4-[3-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline
- Key Differences :
- Substituent: Morpholinoethyl at position 3 (vs. ethyl).
- Sulfonyl Group: Piperidine replaces morpholine. Impact: The morpholinoethyl side chain introduces additional hydrogen-bonding capacity, while piperidine’s smaller size may improve binding pocket compatibility .
Variations in the Sulfonyl-Attached Heterocycle
- Compound C : N-(4-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene)aniline
- Key Differences :
- Sulfonyl Group : 4-Methylpiperidine replaces morpholine.
- Substituent: Morpholinoethyl at position 3. Molecular weight (526.71 g/mol) is higher than the target compound .
Physicochemical Properties Comparison
Notes:
- The target compound’s lower molecular weight and balanced lipophilicity (morpholine vs. azepane/piperidine) may favor oral bioavailability.
- Compound C’s higher density correlates with increased molecular complexity and substituent bulk .
Biological Activity
N-[(2E)-3-ethyl-4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline is a synthetic compound that belongs to the class of thiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections provide a comprehensive overview of its biological activity, including relevant case studies and findings from diverse sources.
Molecular Characteristics
- Molecular Formula : C22H25N3O2S
- Molecular Weight : 395.52 g/mol
- IUPAC Name : this compound
The compound features a thiazole ring, which is known for its diverse biological activities, and a morpholinylsulfonyl group that enhances its solubility and bioactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. For instance, thiazole compounds have been shown to exhibit activity against various fungal strains, including Candida albicans and Candida parapsilosis.
Case Study: Antifungal Efficacy
A study investigating a series of thiazole derivatives found that certain compounds demonstrated significant antifungal activity with Minimum Inhibitory Concentrations (MIC) comparable to established antifungal agents like ketoconazole. The presence of electronegative substituents on the phenyl moiety was linked to enhanced antifungal properties due to increased lipophilicity and better interaction with fungal targets .
Summary of Antifungal Activity
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 2d | C. albicans | 1.61 |
| 2e | C. parapsilosis | 1.23 |
Anticancer Activity
Thiazole derivatives have also been evaluated for their anticancer properties. Research indicates that these compounds can induce cytotoxic effects on various cancer cell lines.
Cytotoxicity Analysis
In vitro studies have shown that this compound exhibits cytotoxic effects against human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values for these compounds were significantly lower than those of traditional chemotherapeutics like doxorubicin, suggesting potential as novel anticancer agents.
Summary of Cytotoxicity Results
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2d | A431 | 148.26 |
| 2e | Jurkat | 187.66 |
| Doxorubicin | A431 | >1000 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in fungal cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors may alter signaling pathways critical for cell survival and growth.
- Induction of Apoptosis : Evidence suggests that thiazole derivatives can trigger apoptotic pathways in cancer cells.
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) analysis reveals that modifications in the thiazole and phenyl rings significantly influence biological activity. For example:
- Electronegative Substituents : The presence of electronegative groups such as fluorine or chlorine on the phenyl ring enhances antifungal efficacy.
- Alkyl Chain Length : Variations in alkyl chain length on the thiazole ring can affect lipophilicity and overall bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
